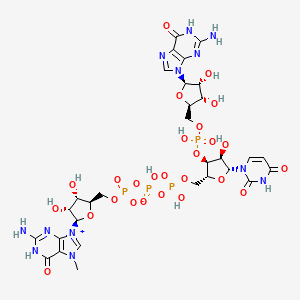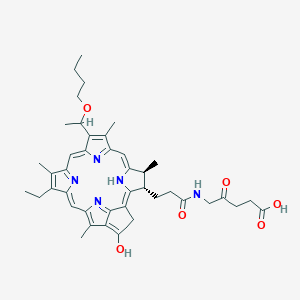
Antitumor photosensitizer-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor photosensitizer-1 is a novel compound designed to enhance the efficacy of photodynamic therapy (PDT) for cancer treatment. This compound is activated by light to produce reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. The unique design of this compound allows it to target cancer cells specifically, minimizing damage to healthy tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor photosensitizer-1 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation of the photosensitizer, which is crucial for its specific phototoxicity to cancer cells .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the preparation of the phenylbenzopyrylium core, followed by the attachment of lipid anchors and caging moieties under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor photosensitizer-1 undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modulate its photodynamic properties.
Substitution: Various substituents can be introduced to the phenylbenzopyrylium core to enhance its photophysical properties.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions to modify the photosensitizer.
Major Products
The major products formed from these reactions include various ROS, such as singlet oxygen, superoxide anions, and hydroxyl radicals, which are responsible for the cytotoxic effects on cancer cells .
Aplicaciones Científicas De Investigación
Antitumor photosensitizer-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Antitumor photosensitizer-1 involves the absorption of light, which excites the photosensitizer to a higher energy state. This excited state then transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These ROS induce oxidative stress, leading to apoptosis and necrosis of cancer cells. Additionally, the compound can trigger immune responses and vascular damage, further enhancing its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
BODIPY-based photosensitizers: These compounds also generate ROS upon light activation and have been shown to possess both antitumor and antibacterial properties.
Aggregation-induced emission luminogens (AIEgens): These compounds are used in image-guided combination cancer immunotherapy and have enhanced photodynamic properties.
Carbon dots: These are novel photosensitizers that exhibit significant antitumor activity and are used in photodynamic therapy.
Uniqueness of Antitumor photosensitizer-1
This compound is unique due to its membrane-tethered activation design, which ensures specific targeting and prolonged circulation in the body. This design enhances its phototoxicity to cancer cells while minimizing side effects on healthy tissues .
Propiedades
Fórmula molecular |
C42H51N5O6 |
|---|---|
Peso molecular |
721.9 g/mol |
Nombre IUPAC |
5-[3-[(21S,22S)-16-(1-butoxyethyl)-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoylamino]-4-oxopentanoic acid |
InChI |
InChI=1S/C42H51N5O6/c1-8-10-15-53-25(7)39-23(5)32-17-31-22(4)28(12-13-37(50)43-20-26(48)11-14-38(51)52)41(46-31)29-16-36(49)40-24(6)33(47-42(29)40)18-34-27(9-2)21(3)30(44-34)19-35(39)45-32/h17-19,22,25,28,46,49H,8-16,20H2,1-7H3,(H,43,50)(H,51,52)/t22-,25?,28-/m0/s1 |
Clave InChI |
AOENXFMBXXOWRK-MLAOWLDNSA-N |
SMILES isomérico |
CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
SMILES canónico |
CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
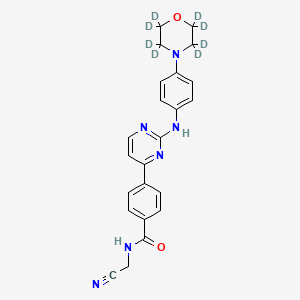

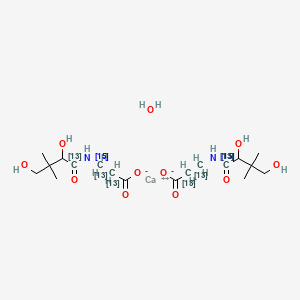
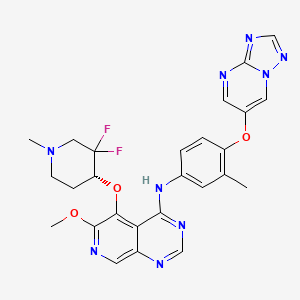

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)



